molecular formula C16H14ClNO2 B3024723 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 22178-50-3

4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3024723
CAS No.: 22178-50-3
M. Wt: 287.74 g/mol
InChI Key: KLWBVYWJBXUVGG-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic heterocyclic compound featuring a benzoxazine core fused with a phenyl group and a chloroacetyl substituent. The 1,4-benzoxazine scaffold is recognized for its pharmacological versatility, including antihypertensive, neuroprotective, and antimicrobial activities . The chloroacetyl group introduces electrophilicity, enhancing reactivity in nucleophilic substitution or acylation reactions, which may influence its biological interactions or metabolic stability.

Structurally, the compound consists of a six-membered benzoxazine ring (a benzene fused to an oxazine), a phenyl group at position 3, and a chloroacetyl moiety at position 2.

Properties

IUPAC Name

2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWBVYWJBXUVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395874
Record name 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22178-50-3
Record name 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 22178-50-3) is a compound that belongs to the benzoxazine class of heterocycles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is C16H14ClNOC_{16}H_{14}ClNO with a molecular weight of approximately 287.74 g/mol. Its structure consists of a benzoxazine ring substituted with a chloroacetyl group and a phenyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study highlighted that various derivatives of 3,4-dihydro-2H-benzoxazine show broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazineS. aureus2250
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazineE. coli2075
Other derivatives (e.g., with methyl groups)C. albicans2540

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored in various studies. For instance, compounds similar to 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazine were tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazineMCF-715Caspase activation
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazineA54918Apoptosis induction

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various benzoxazine derivatives, it was found that the presence of chloroacetyl groups significantly enhanced the activity against pathogenic bacteria. The study utilized disk diffusion methods to evaluate inhibition zones and minimum inhibitory concentrations (MICs), confirming that the compound exhibited promising results against multiple strains .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that the compound triggered apoptosis in MCF-7 cells via mitochondrial pathways. Flow cytometry analysis showed increased annexin V binding in treated cells compared to controls, indicating early apoptosis. Furthermore, Western blot analysis confirmed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of benzoxazine exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance:

  • Anti-Cancer Activity : Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation. A case study demonstrated that modifications to the benzoxazine structure enhanced cytotoxicity against specific cancer cell lines .

Polymer Science

Benzoxazines are recognized for their utility in the development of thermosetting polymers. The incorporation of 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine into polymer matrices has been explored for:

  • Thermal Stability : The compound contributes to the thermal resistance of polymers, making them suitable for high-temperature applications.
  • Curing Agents : As a curing agent in epoxy systems, it enhances mechanical properties and chemical resistance .

Material Science

The compound's structural features make it suitable for applications in advanced materials:

  • Coatings and Adhesives : Its properties allow for the formulation of high-performance coatings that require durability and resistance to environmental factors.
  • Nanocomposites : Research has indicated that incorporating benzoxazine derivatives into nanocomposites improves their mechanical strength and thermal properties .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnti-cancer agentEnhanced cytotoxicity against cancer cell lines
Polymer ScienceThermosetting polymersImproved thermal stability and mechanical properties
Material ScienceCoatings and adhesivesHigh-performance coatings with environmental resistance
NanocompositesIncreased mechanical strength and thermal stability

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the anti-cancer effects of a series of benzoxazine derivatives, including 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine. The results indicated significant inhibition of cell growth in breast cancer models, demonstrating the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Polymer Development

Research conducted on the application of benzoxazines in epoxy formulations highlighted the role of 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine as an effective curing agent. The study reported enhanced mechanical properties and thermal stability in cured epoxy networks compared to traditional curing agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl moiety serves as a key site for nucleophilic displacement, enabling functional group interconversion.

Key Reactions:

  • Amidation : Reaction with primary/secondary amines replaces the chlorine atom to form acetamide derivatives. For example, treatment with methylamine yields N-methylacetamide analogs .

  • Thiolation : Substitution with thiols (e.g., ethyl mercaptoacetate) produces thioether derivatives, useful for synthesizing sulfur-containing heterocycles .

Conditions:

Reaction TypeReagents/ConditionsYield (%)Product Application
AmidationR-NH₂, DMF, 50–80°C60–85Bioactive intermediates
ThiolationR-SH, K₂CO₃, THF, reflux55–70Thieno-fused heterocycles

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, a hallmark of benzoxazine chemistry.

a. Thiazolo-Benzoxazine Formation
Reaction with thiourea in the presence of iodine generates 4H- thiazolo[4,5-e] benzoxazine systems via intramolecular C–S bond formation (Scheme 1) .
Conditions : Thiourea, I₂, EtOH, 70°C, 6h → Yield : 72% .

b. Imidazothiazole Fusion
Cyclocondensation with phenacyl bromide produces imidazothiazole-fused benzoxazines (e.g., 5 ) .
Conditions : Phenacyl bromide, CH₃CN, 25°C, 12h → Yield : 65% .

Oxidation and Reduction

a. Oxidation
The chloroacetyl group can be oxidized to a ketone or carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

b. Reduction

  • Chloroacetyl Reduction : LiAlH₄ reduces the chloroacetyl group to a hydroxymethyl group.

  • Benzoxazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydrobenzoxazine ring to a tetrahydro derivative .

Participation in Multicomponent Reactions

The compound acts as a building block in Mannich-type reactions:

  • Example : Condensation with formaldehyde and aryl amines forms N-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives .
    Conditions : HCHO, Ar-NH₂, EtOH, reflux → Yield : 50–75% .

Biological Activity Modulation

Structural modifications of this compound have been explored for pharmacological applications:

  • Antimicrobial Activity : Thiazolo-fused derivatives exhibit inhibitory effects against S. aureus (MIC: 8 µg/mL) .

  • Serotonin Receptor Antagonism : Analogous chloroacetyl-benzoxazines demonstrate potent 5-HT₃ receptor binding (Ki < 1 nM) .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .

  • Solubility : Sparingly soluble in water (0.26 g/L at 25°C), soluble in polar aprotic solvents (DMF, DMSO) .

Industrial and Scalability Insights

  • Continuous Flow Synthesis : Improved efficiency (>90% purity) reported for gram-scale production using microreactors .

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity .

Comparison with Similar Compounds

4-Acetyl Derivatives

  • 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine (): Activity: Exhibits 2.1-fold greater β1-adrenergic receptor affinity than propranolol.

N-Dichloroacetyl Derivatives

  • N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine (): Synthesis: Prepared via acylation with dichloroacetyl chloride, yielding a bulkier and more lipophilic substituent.

4-Aryl Derivatives

  • 4-(4-Bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine ():
    • Properties : Bromine increases molecular weight (e.g., 439096-46-5: MW 390.23) and polarizability compared to chloroacetyl (MW ~280–345) .
    • Applications : Bromobenzoyl derivatives are often used as intermediates in cross-coupling reactions, whereas chloroacetyl derivatives are more reactive in alkylation or conjugation chemistry .

Physicochemical and Structural Data

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
4-(Chloroacetyl)-3-phenyl derivative Chloroacetyl C₁₆H₁₃ClNO₂ ~286.7 High electrophilicity; moderate logP
4-(4-Bromobenzoyl) derivative Bromobenzoyl C₁₈H₁₆BrNO₄ 390.23 High MW; potential for π-π interactions
N-Dichloroacetyl derivative Dichloroacetyl C₁₄H₁₂Cl₂NO₂ 297.16 Increased lipophilicity; steric bulk
4-Acetyl-6-oxypropanolamine Acetyl + hydroxypropoxy C₁₇H₂₄N₂O₄ 320.39 Enhanced β-receptor selectivity

Data compiled from .

Q & A

Q. What are the standard synthetic routes for preparing 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine?

The compound is typically synthesized via a two-step process:

  • Step 1 : Cyclization of 2-aminophenols with 1,2-dibromoethane to form 3,4-dihydro-2H-1,4-benzoxazine intermediates.
  • Step 2 : Acylation of the intermediate with chloroacetyl chloride to introduce the chloroacetyl group . Alternative methods involve palladium-catalyzed hydrogenation of nitro precursors in methanol, followed by purification via flash chromatography .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and diastereotopic protons in the benzoxazine ring.
  • IR Spectroscopy : To identify carbonyl (C=O) and C-Cl stretches.
  • ESI-MS : For molecular weight validation.
  • Elemental Analysis : To verify purity .

Q. What biological activities are associated with 1,4-benzoxazine derivatives?

While direct data on 4-(chloroacetyl)-3-phenyl derivatives is limited, structurally related 1,4-benzoxazines exhibit anticancer potential via inhibition of proliferation pathways. These activities are often modulated by substituents on the benzoxazine core .

Advanced Research Questions

Q. How can regioselectivity challenges during acylation be addressed in the synthesis of this compound?

Competing acylation at the benzoxazine nitrogen versus oxygen can occur. To favor N-acylation:

  • Use dichloroacetyl chloride (bulkier acylating agent) to reduce steric hindrance.
  • Optimize reaction temperature (0–5°C) to slow competing pathways.
  • Monitor progress via TLC or in situ IR to detect intermediate formation .

Q. What crystallographic data is available to resolve structural ambiguities in related 1,4-benzoxazines?

X-ray crystallography of analogs (e.g., N-dichloroacetyl-3-methyl-6,8-dichloro derivatives) reveals:

  • Bond angles : ~120° for the oxazine ring, indicating sp² hybridization.
  • Packing motifs : π-π stacking between phenyl groups and halogen interactions (Cl···Cl). These insights guide conformational analysis of the chloroacetyl-substituted variant .

Q. How can spectral contradictions (e.g., overlapping NMR signals) be resolved for this compound?

Overlapping signals in 13C NMR (e.g., C4 and C6) can be addressed via:

  • DEPT-135 : Differentiates CH₃/CH₂ from quaternary carbons.
  • 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to assign ambiguous signals.
  • Variable-temperature NMR : Resolves dynamic effects in the dihydro-2H ring .

Q. What strategies improve the anticancer activity of 1,4-benzoxazine derivatives?

Rational modifications include:

  • Electron-withdrawing groups (e.g., chloroacetyl) to enhance electrophilicity for target binding.
  • Phenyl substituents at position 3 to stabilize hydrophobic interactions.
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents to optimize potency and reduce off-target effects .

Q. How do solvent and catalyst choices influence synthetic yields?

  • Solvent : Methanol or THF improves solubility of intermediates; dichloromethane minimizes side reactions during acylation.
  • Catalyst : Palladium on carbon (10% wt) achieves >90% reduction of nitro precursors, while excess catalyst may degrade sensitive functional groups .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for structurally similar derivatives?

Discrepancies arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter thermal stability.
  • Purity : Residual solvents (e.g., ethyl acetate) lower observed melting points.
  • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods yield ±5°C variations .

Q. How can conflicting bioactivity data for benzoxazine analogs be reconciled?

Variations in assay conditions (e.g., cell lines, incubation times) and compound purity significantly impact results. Standardized protocols (e.g., NIH/NCATS guidelines) and LC-MS purity validation (>95%) are critical for reproducibility .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Compounds

CompoundSpace GroupBond Length (C=O, Å)Reference
N-Dichloroacetyl-3-methyl-6,8-ClP21/c1.214
6-Chloro-2H-1,4-benzoxazin-3-oneP-11.208

Table 2 : Optimized Reaction Conditions for Acylation

ParameterOptimal ValueImpact on Yield
Temperature0–5°C+25%
Acylating AgentDichloroacetyl Cl+30% (N vs. O)
SolventDry DCM+15% purity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

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